4-((5-Chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)morpholine
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Overview
Description
4-((5-Chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)morpholine is a complex organic compound that belongs to the class of dibenzooxepins. This compound is characterized by its unique structure, which includes a morpholine ring attached to a dibenzooxepin core. The presence of a chlorine atom and a dioxolo group further adds to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)morpholine typically involves multi-step organic reactions. One common approach is:
Formation of the Dibenzooxepin Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholine Ring: This step involves nucleophilic substitution reactions where the morpholine ring is introduced to the dibenzooxepin core.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or bromine.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives may be investigated for therapeutic applications, including as potential drug candidates.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-((5-Chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
Dibenzooxepins: Compounds with similar core structures but different substituents.
Morpholine Derivatives: Compounds containing the morpholine ring with various attached groups.
Uniqueness
The uniqueness of 4-((5-Chloro-3a,12b-dihydrodibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-yl)methyl)morpholine lies in its specific combination of structural features, including the chlorine atom, dioxolo group, and morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
84646-85-5 |
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Molecular Formula |
C20H20ClNO4 |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
4-[(9-chloro-3,5,13-trioxatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-4-yl)methyl]morpholine |
InChI |
InChI=1S/C20H20ClNO4/c21-13-5-6-17-15(11-13)20-19(14-3-1-2-4-16(14)24-17)25-18(26-20)12-22-7-9-23-10-8-22/h1-6,11,18-20H,7-10,12H2 |
InChI Key |
JXEPZFLDEJKTBB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2OC3C(O2)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C35 |
Origin of Product |
United States |
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